7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of methanesulfonic acid under reflux in methanol, followed by further steps to introduce the desired substituents . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets and potential as a bioactive compound.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one include other indole derivatives with similar structural features. Some examples are:
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Known for its anti-inflammatory activity.
2-Hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside: Studied for its potential therapeutic applications.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with potential neurological effects.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C24H27N5O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C24H27N5O3/c1-26-20-14-22(32-3)21(31-2)13-18(20)19-15-25-29(24(30)23(19)26)16-27-9-11-28(12-10-27)17-7-5-4-6-8-17/h4-8,13-15H,9-12,16H2,1-3H3 |
InChI Key |
USUVSMCMPITSBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
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